Etodroxizine maleate

Description

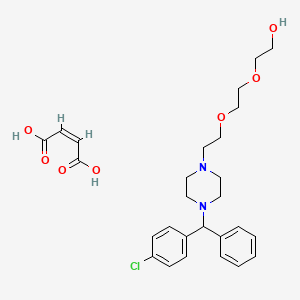

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

53859-10-2 |

|---|---|

Molecular Formula |

C27H35ClN2O7 |

Molecular Weight |

535 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]ethanol |

InChI |

InChI=1S/C23H31ClN2O3.C4H4O4/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)26-12-10-25(11-13-26)14-16-28-18-19-29-17-15-27;5-3(6)1-2-4(7)8/h1-9,23,27H,10-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

XVIRSZGSFLTRJL-BTJKTKAUSA-N |

SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Isomeric SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

C1CN(CCN1CCOCCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O |

Other CAS No. |

53859-10-2 |

Related CAS |

17692-34-1 (Parent) |

Synonyms |

etodroxizine etodroxizine maleate |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization in Research

Advanced Synthetic Methodologies for Etodroxizine (B195972) Maleate (B1232345) Production

The synthesis of etodroxizine, chemically named 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]ethanol, involves the coupling of two key intermediates: a substituted benzhydrylpiperazine and an ethoxy-ethanol side chain. The final step is the formation of the maleate salt.

A plausible and established synthetic route for compounds structurally related to etodroxizine, such as hydroxyzine (B1673990), involves the N-alkylation of a piperazine (B1678402) derivative. onyxipca.comiiab.me This general strategy can be adapted for the synthesis of etodroxizine. The core reaction is the nucleophilic substitution between 1-[(4-chlorophenyl)phenylmethyl]piperazine and a reactive derivative of 2-(2-hydroxyethoxy)ethanol.

General Synthetic Scheme:

Optimized Reaction Conditions and Yield Enhancement Strategies

While specific literature on the optimization of etodroxizine maleate synthesis is limited, general principles from related piperazine alkylations can be applied to enhance yield and purity.

The N-alkylation step is critical. Reaction conditions for similar syntheses often involve the use of a base to deprotonate the piperazine nitrogen, facilitating its nucleophilic attack on the alkylating agent. Common bases include potassium carbonate or triethylamine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) at elevated temperatures. researchgate.net

To improve yields, several strategies can be employed:

Use of a Phase-Transfer Catalyst: In biphasic reaction systems, a phase-transfer catalyst can shuttle the reactants between the aqueous and organic phases, increasing the reaction rate and yield.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields and product purity by providing rapid and uniform heating.

Optimization of Stoichiometry: Careful control of the molar ratios of the reactants is crucial. An excess of one reactant may be used to drive the reaction to completion, but this can also lead to the formation of undesired by-products that complicate purification.

Purification Techniques: Efficient purification methods, such as column chromatography or recrystallization, are essential for obtaining high-purity etodroxizine, which is then converted to the maleate salt.

| Parameter | Condition | Rationale |

| Solvent | DMF, Acetonitrile | Polar aprotic, solubilizes reactants |

| Base | K₂CO₃, Et₃N | Deprotonates piperazine nitrogen |

| Temperature | 50-100 °C | Increases reaction rate |

| Catalyst | KI (optional) | Finkelstein reaction in situ if starting with a chloro-derivative |

Stereoselective Synthesis Approaches

Etodroxizine possesses a chiral center at the benzhydryl carbon, meaning it can exist as a pair of enantiomers. As the pharmacological activity of enantiomers can differ significantly, stereoselective synthesis is a key area of research.

Two main strategies can be envisioned for the stereoselective synthesis of etodroxizine:

Chiral Resolution: This involves the synthesis of the racemic mixture of etodroxizine, followed by the separation of the enantiomers. A common method is the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. onyxipca.comlibretexts.org These diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. libretexts.org The desired enantiomer is then recovered by removing the resolving agent.

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. This can be achieved by using a chiral starting material or a chiral catalyst. For etodroxizine, this would likely involve the asymmetric reduction of a prochiral diaryl ketone to form the chiral benzhydryl alcohol, which is then converted to the benzhydryl halide and coupled with the piperazine moiety. Chiral catalysts, such as those based on transition metals with chiral ligands, can be employed for the asymmetric reduction step. rsc.orgchiralpedia.com

Design and Synthesis of this compound Derivatives for Structure-Activity Exploration

To investigate the structure-activity relationship (SAR) of etodroxizine, researchers synthesize a variety of derivatives with systematic structural modifications. This allows for the identification of key structural features responsible for its biological activity.

Strategies for Introducing Structural Modifications

Modifications can be introduced at several positions on the etodroxizine scaffold:

Aromatic Rings: The phenyl and 4-chlorophenyl rings can be substituted with various functional groups (e.g., fluoro, methyl, methoxy) to probe the effects of electronics and sterics on activity.

Piperazine Ring: The nitrogen atoms of the piperazine ring are key points for modification. The unsubstituted nitrogen can be acylated or alkylated with different groups.

Ethoxy-Ethanol Side Chain: The length of the side chain can be varied, and the terminal hydroxyl group can be esterified or etherified to create prodrugs or analogues with different physicochemical properties.

Multi-step Synthesis of Analogues and Prodrugs

The synthesis of analogues generally follows the same fundamental pathway as the parent drug, with modifications made to the starting materials. For example, to synthesize an analogue with a different substitution pattern on the aromatic rings, the corresponding substituted benzophenone (B1666685) would be used as the starting material.

Prodrugs are inactive or less active precursors that are converted to the active drug in the body. For etodroxizine, a common prodrug strategy is to esterify the terminal hydroxyl group of the side chain. nih.gov This can improve properties like lipophilicity, which may enhance absorption. The synthesis of such ester prodrugs typically involves reacting etodroxizine with an appropriate acyl chloride or carboxylic acid under esterification conditions.

Isotopic Labeling Techniques for Research Applications

Isotopically labeled compounds are indispensable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. openmedscience.com

Deuterium (B1214612) Labeling: Replacing hydrogen atoms with deuterium (²H or D) can be used to create a "heavy" version of the drug that can be distinguished by mass spectrometry. clearsynth.comnih.gov This is useful for metabolic studies and as an internal standard in quantitative bioanalysis. clearsynth.com Deuterium can be introduced at various positions, for example, by using deuterated starting materials or through H-D exchange reactions on the final molecule or an intermediate. nih.gov

Carbon-14 Labeling: Carbon-14 (¹⁴C) is a radioactive isotope used for quantitative whole-body autoradiography and to track the metabolic fate of a drug. openmedscience.comselcia.com The ¹⁴C label is typically introduced late in the synthetic sequence to maximize the incorporation of the expensive isotope into the final product. openmedscience.com For etodroxizine, this could involve using ¹⁴C-labeled piperazine or a labeled precursor to the side chain. nih.govnih.gov

Advanced Analytical Methodologies for Etodroxizine Maleate Research

Chromatographic Separations for Compound Characterization and Purity Assessment

Chromatographic techniques are fundamental in the analytical workflow of etodroxizine (B195972) maleate (B1232345), enabling the separation of the primary compound from impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis and purity assessment of pharmaceutical compounds like etodroxizine maleate. The development of a robust HPLC method is a critical step in research, ensuring reliable and reproducible results. Method development for a piperazine (B1678402) derivative like this compound typically involves a systematic approach to optimize separation conditions. japtronline.com This process includes selecting an appropriate stationary phase, mobile phase composition, flow rate, and detection wavelength. researchgate.netturkjps.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. japtronline.comresearchgate.net

Validation of the developed HPLC method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. researchgate.netresearchgate.net Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness. japtronline.comresearchgate.net Linearity is established by analyzing a series of concentrations to demonstrate a direct proportional relationship between concentration and detector response, typically confirmed with a high correlation coefficient (R² > 0.999). japtronline.comresearchgate.net Accuracy is confirmed by recovery studies, while precision is assessed through repeatability and intermediate precision, with a relative standard deviation (%RSD) of less than 2% being a common acceptance criterion. japtronline.com

Table 1: Example Parameters for a Validated RP-HPLC Method for a Maleate Compound

| Parameter | Typical Condition/Value | Source |

|---|---|---|

| Chromatograph | Agilent HPLC with UV-Vis Detector | japtronline.com |

| Column | Agilent Zorbax Bonus-RP (250 × 4.6 mm, 5 µm) or Kromasil C18 | japtronline.comresearchgate.net |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid or Phosphate Buffer (pH adjusted) | japtronline.comresearchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 215 - 258 nm | japtronline.comturkjps.orgresearchgate.net |

| Linearity Range | 10–150 µg/mL | japtronline.comresearchgate.net |

| Correlation Coefficient (R²) | > 0.999 | japtronline.comresearchgate.net |

| Accuracy (% Recovery) | 99–101% | japtronline.com |

| Precision (%RSD) | < 2% | japtronline.com |

For the analysis of this compound in complex biological matrices such as plasma or serum, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (LC-MS/MS) offers superior performance compared to conventional HPLC. researchgate.net UPLC utilizes columns with smaller particle sizes (<2 µm), which provides significantly higher resolution, greater sensitivity, and faster analysis times. This enhanced chromatographic resolution is particularly advantageous in complex matrices as it minimizes the co-elution of the target analyte with endogenous interferences, thereby reducing matrix effects. nih.gov

LC-MS/MS has become a vital tool for drug quantification in biological samples due to its high specificity, selectivity, and sensitivity. researchgate.netnih.gov The technique allows for the simultaneous quantification of a parent drug and its metabolites. researchgate.net Sample preparation often involves protein precipitation or solid-phase extraction (SPE) to remove matrix components before injection. lcms.cz Detection is typically achieved using an electrospray ionization (ESI) source in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov This high degree of selectivity and sensitivity makes UPLC-MS/MS ideal for pharmacokinetic studies and therapeutic drug monitoring in a research context. researchgate.netnih.gov

Table 2: UPLC-MS/MS System Configuration for Analysis in Complex Matrices

| Component | Specification | Source |

|---|---|---|

| Chromatography System | ACQUITY UPLC I-Class System | lcms.cz |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS) | lcms.cz |

| Ionization Source | Electrospray Ionization (ESI), Positive/Negative Mode | nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Sample Preparation | Protein Precipitation (e.g., with methanol-acetonitrile) or Solid-Phase Extraction (SPE) | nih.govlcms.cz |

| Column | Kromasil ClassicShell C18 (2.1*50 mm, 2.5 µm) | nih.gov |

| Run Time | Typically < 10 minutes | researchgate.netnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mendeley.com In the context of this compound research, GC-MS can be employed in metabolomics studies to investigate the profile of volatile metabolites in biological samples following administration of the compound. nih.gov This approach can reveal alterations in metabolic pathways. nih.gov

A common workflow involves headspace solid-phase microextraction (HS-SPME) for sample preparation, which isolates volatile analytes from the sample matrix without the need for solvents. mdpi.com The extracted compounds are then thermally desorbed into the GC system, where they are separated based on their boiling points and interaction with the chromatographic column. techscience.com The separated components subsequently enter the mass spectrometer, which acts as a detector to identify and quantify the individual compounds based on their unique mass spectra. techscience.comresearchgate.net This untargeted or targeted analysis can identify various classes of volatile metabolites, providing insights into the metabolic fate of the drug. nih.gov

Table 3: Potential Volatile Metabolite Classes Analyzed by GC-MS

| Metabolite Class | Example Compounds | Source |

|---|---|---|

| Aldehydes | Nonanal, Formaldehyde, Glyoxal | nih.govmdpi.com |

| Ketones | 2-Butanone, Acetophenone | nih.govmdpi.com |

| Alcohols | Linalool, Syringol | mdpi.comresearchgate.net |

| Acids | Pivalic acid, Hexadecanoic acid | nih.govtechscience.com |

| Esters | Ethyl acetate, Linalyl acetate | mdpi.com |

| Hydrocarbons | 4-Methylheptane, 2,4-Dimethyl-1-heptene | nih.gov |

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable tools for screening and quality control in pharmaceutical research. humanjournals.comub.edu HPTLC offers improved resolution, sensitivity, and reproducibility over conventional TLC by using plates with smaller particle sizes and a more uniform layer thickness. rjptonline.org

These techniques are particularly useful for rapid, low-cost analysis and can process numerous samples in parallel on a single plate. humanjournals.com For this compound, HPTLC can be used for identity checks, purity screening, and stability studies by comparing the chromatographic fingerprint of a sample to a reference standard. ub.edu The method involves applying the sample as a spot or band on an HPTLC plate (e.g., silica (B1680970) gel 60 F₂₅₄), developing the plate in a chamber with a suitable mobile phase, and then visualizing the separated spots under UV light (e.g., 254 nm or 366 nm) or after derivatization with a spray reagent. ub.edunih.gov The position (Rf value) and appearance of the spots are used for identification. ub.edu

Table 4: General HPTLC Method Parameters for Pharmaceutical Screening

| Parameter | Specification | Source |

|---|---|---|

| Plate | HPTLC plates pre-coated with silica gel 60 F₂₅₄ | ub.edunih.gov |

| Sample Application | Automated band-wise application | rjptonline.org |

| Mobile Phase | Optimized mixture of solvents (e.g., Chloroform:Ethyl Acetate:Methanol) | nih.gov |

| Development | In a saturated twin-trough chamber | nih.gov |

| Detection/Scanning | Densitometric scanning under UV light (e.g., 254 nm) | nih.gov |

| Application | Identity check, purity screening, fingerprint analysis | humanjournals.comub.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis in Research

Spectroscopic methods are indispensable for determining the precise chemical structure and for the quantitative analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound. measurlabs.com Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous confirmation of the compound's structure by analyzing chemical shifts, spin-spin coupling, and signal integrations. researchgate.netopenmedscience.com

Beyond initial structure confirmation, NMR is a powerful tool for purity analysis. measurlabs.comresearchgate.net It can detect and quantify impurities within a sample, often without the need for a reference standard for the impurity itself. researchgate.net This makes it invaluable for assessing the purity profile of newly synthesized batches of this compound.

Furthermore, advanced NMR experiments are used for conformational analysis, which investigates the three-dimensional shape of the molecule in solution. auremn.org.brcopernicus.org The conformation of a drug molecule can be critical to its biological activity. By measuring parameters like nuclear Overhauser effects (NOEs) and coupling constants, researchers can determine the preferred spatial arrangement of the atoms and the rotational barriers around specific bonds. copernicus.org This information provides insight into the flexibility and pre-organization of the ligand, which is essential for understanding its interaction with biological targets. copernicus.org

Table 5: Applications of NMR Spectroscopy in this compound Research

| NMR Application | Technique(s) | Information Obtained | Source |

|---|---|---|---|

| Structural Elucidation | ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC) | Connectivity and arrangement of atoms in the molecule. | researchgate.netopenmedscience.com |

| Purity Assessment | Quantitative NMR (qNMR) | Identification and quantification of impurities and residual solvents. | measurlabs.comresearchgate.net |

| Conformational Analysis | NOESY, ROESY, Variable Temperature (VT) NMR | Determination of 3D structure, rotamer populations, and dynamic processes in solution. | auremn.org.brcopernicus.org |

| Labeling Integrity | ¹³C NMR, ¹⁵N NMR | Confirmation of the position of isotopic labels in labeled compounds. | openmedscience.com |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule, providing a molecular fingerprint. pace.edu

Raman Spectroscopy: This technique involves the inelastic scattering of monochromatic light, usually from a laser. semanticscholar.org The resulting Raman spectrum provides information on the vibrational modes of a molecule and is complementary to IR spectroscopy. semanticscholar.org It is particularly useful for identifying aromatic rings and other functional groups with changes in polarizability. americanpharmaceuticalreview.com For this compound, Raman spectroscopy would be sensitive to the vibrations of the diphenylmethylpiperazine core and the maleate counter-ion. The technique is known for its rapid measurement speed and low sensitivity to water, making it suitable for in-line monitoring. semanticscholar.orgthermofisher.com Analysis of related compounds like chlorpheniramine (B86927) maleate has been performed using Raman spectroscopy. researchgate.net

A hypothetical table of expected vibrational frequencies for this compound is presented below, based on the known functional groups present in the molecule and general spectroscopic principles.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) (IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | 3300-2500 |

| C-H (Aromatic) | Stretching | 3100-3000 | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 | 3000-2850 |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 | 1725-1700 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1600-1450 |

| C=C (Alkene) | Stretching | 1680-1620 | 1680-1620 |

| C-O (Ether) | Stretching | 1260-1000 | 1260-1000 |

| C-N (Amine) | Stretching | 1250-1020 | 1250-1020 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

UV-Vis spectrophotometry is a widely used quantitative analytical technique due to its simplicity, speed, and cost-effectiveness. ugm.ac.id It measures the absorption of ultraviolet or visible light by a substance in solution. ugm.ac.id The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. ugm.ac.id

For this compound, the presence of chromophores, such as the aromatic rings in the diphenylmethylpiperazine moiety, allows for its quantification using UV-Vis spectrophotometry. The analysis involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration is then plotted, which should be linear over a specific concentration range. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For instance, a study on enalapril (B1671234) maleate established a linear range of 1-20 µg/mL with a maximum absorbance at 208 nm. farmaciajournal.com Similarly, a method for chlorpheniramine maleate showed linearity in the range of 0.018 to 0.03 mg/mL at a λmax of 265 nm. ajol.info

A hypothetical calibration curve data for this compound quantification is shown below:

| Concentration (µg/mL) | Absorbance |

| 2 | 0.150 |

| 4 | 0.305 |

| 6 | 0.448 |

| 8 | 0.602 |

| 10 | 0.755 |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of drug metabolites due to its high sensitivity and specificity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). researchgate.net This precision allows for the determination of the elemental composition of a molecule, which is crucial for identifying unknown metabolites. researchgate.netlabmanager.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are capable of achieving very high resolution. researchgate.netthermofisher.com By comparing the accurate mass of a potential metabolite with calculated exact masses of possible biotransformation products (e.g., hydroxylation, N-dealkylation), the identity of the metabolite can be confidently proposed.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule of a metabolite) is selected and then fragmented through collision-induced dissociation. The resulting product ions are then mass-analyzed, generating a fragmentation spectrum. This spectrum is characteristic of the precursor ion's structure and can be used to confirm the identity of known metabolites or to elucidate the structure of unknown ones by analyzing the fragmentation pathways. aruplab.com Liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS) to separate complex mixtures of metabolites before their detection and fragmentation. symapmedical.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of electroactive compounds like this compound. nih.gov These techniques measure the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface. nih.gov

Common techniques include cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV). nih.gov For a molecule like etodroxizine, the nitrogen atoms in the piperazine ring and the ether linkage could potentially be electrochemically active. The development of chemically modified electrodes can enhance the sensitivity and selectivity of the detection. nih.gov For example, a study on the related compound hydroxyzine (B1673990) utilized a carbon black-modified electrode, which significantly improved the anodic peak currents. researchgate.net These methods can be applied to determine the concentration of the drug in various matrices, including biological fluids. uantwerpen.be

A hypothetical table showing the linear range and limit of detection for this compound using an electrochemical sensor is presented below:

| Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) |

| Square-Wave Voltammetry | 0.5 - 50 | 0.1 |

| Differential Pulse Voltammetry | 1 - 100 | 0.2 |

Method Validation Parameters for Research Protocols

To ensure that an analytical method is reliable and suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). analis.com.myresearchgate.net Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a correlation coefficient (r²) close to 1. scirp.orgturkjps.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). analis.com.my

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and the recovery percentage is calculated. scirp.orgijprajournal.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijprajournal.com It is often determined based on the signal-to-noise ratio, typically 3:1. ijprajournal.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijprajournal.com A typical signal-to-noise ratio for LOQ is 10:1. ijprajournal.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. analis.com.myturkjps.org

The table below summarizes typical acceptance criteria for these validation parameters.

| Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 analis.com.my |

| Precision (%RSD) | Intraday: < 2%; Interday: < 2% analis.com.my |

| Accuracy (% Recovery) | 98-102% researchgate.net |

| LOD (Signal-to-Noise) | 3:1 ijprajournal.com |

| LOQ (Signal-to-Noise) | 10:1 ijprajournal.com |

| Robustness | %RSD should be within acceptable limits after minor changes in method parameters. analis.com.my |

Pharmacological Mechanisms of Action in Preclinical and Animal Models

Receptor Binding and Ligand-Target Interactions in Cellular and In Vitro Systems

The foundational understanding of etodroxizine's action comes from studies on its binding affinity and selectivity for various receptors at a cellular level.

Etodroxizine (B195972) is a potent antagonist of the histamine (B1213489) H1 receptor. wikipedia.org Like other first-generation antihistamines, it readily crosses the blood-brain barrier and binds to H1 receptors in the central nervous system (CNS). wikipedia.org This action is responsible for its primary antihistaminic effects. Studies on related first-generation antihistamines have shown that they function as inverse agonists at the H1 receptor, rather than neutral antagonists. wikipedia.org

The selectivity of etodroxizine for the H1 receptor over other histamine receptor subtypes (H2, H3, and H4) is a key characteristic. While it demonstrates high affinity for the H1 receptor, its affinity for muscarinic acetylcholine (B1216132) receptors is lower, which may result in a reduced risk of certain anticholinergic side effects compared to other classic antihistamines. wikipedia.org Positron emission tomography (PET) studies on the parent compound hydroxyzine (B1673990) have demonstrated significant brain H1 receptor occupancy, which correlates with its sedative effects. wikipedia.org

Table 1: Receptor Binding Profile of a Representative First-Generation Antihistamine (Hydroxyzine)

| Receptor | Affinity/Action | Reference |

|---|---|---|

| Histamine H1 | Potent and selective inverse agonist | wikipedia.org |

| Muscarinic Acetylcholine | Lower affinity | wikipedia.org |

| Serotonin (B10506) 5-HT2A | Weak antagonist | wikipedia.org |

| Dopamine (B1211576) D2 | Weak antagonist | wikipedia.org |

This table is illustrative of a first-generation antihistamine and is based on data for hydroxyzine, the parent compound of etodroxizine.

Specifically, weak antagonism has been observed at the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor. wikipedia.org This lack of complete receptor selectivity is a hallmark of many first-generation antihistamines and is responsible for some of their therapeutic actions as well as potential side effects. wikipedia.org The interaction with the 5-HT2A receptor, for instance, may contribute to the anxiolytic properties observed with hydroxyzine. wikipedia.org The study of these off-target affinities is crucial for a comprehensive understanding of the drug's mechanism of action and for anticipating its broader physiological effects. nih.gov

Computational methods such as molecular docking and dynamics simulations provide valuable insights into the specific interactions between a ligand like etodroxizine and its receptor targets. researchgate.netmdpi.comals-journal.com These in silico techniques allow for the visualization and analysis of the binding pose of the drug within the receptor's binding pocket. frontiersin.org By simulating the dynamic behavior of the drug-receptor complex over time, researchers can assess the stability of the interaction and identify key amino acid residues involved in binding. frontiersin.orgchemmethod.com

For the histamine H1 receptor, these simulations can reveal the precise molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the high-affinity binding of etodroxizine. als-journal.com Furthermore, these computational approaches can be used to predict the binding affinity of etodroxizine for its off-target receptors, helping to explain its polypharmacological profile. researchgate.netmdpi.com The knowledge gained from these simulations is instrumental in the rational design of new drugs with improved selectivity and fewer off-target effects. openaccessjournals.com

Investigation of Off-Target Receptor Affinities and Polypharmacology

Modulation of Neurotransmitter Systems in Animal Models

The effects of etodroxizine observed in vivo are a result of its modulation of various neurotransmitter systems within the central nervous system.

Beyond the histaminergic system, etodroxizine's pharmacological actions involve interactions with serotonergic and cholinergic pathways. wikipedia.org The weak antagonist activity at 5-HT2A receptors suggests a direct modulation of the serotonergic system. wikipedia.org This interaction may underlie some of the anxiolytic effects observed with its parent compound, hydroxyzine. wikipedia.org

Impact on Central Nervous System (CNS) Histaminergic Pathways

Cellular Signaling Pathway Investigations

Detailed investigations into the specific cellular and molecular signaling pathways modulated by etodroxizine maleate (B1232345) are not well-documented in publicly available preclinical studies. As a first-generation antihistamine, its primary mechanism of action is understood to be antagonism of the histamine H1 receptor, which is a G protein-coupled receptor (GPCR). However, specific studies analyzing the downstream consequences of this interaction for etodroxizine are lacking.

G Protein-Coupled Receptor (GPCR) Signaling Analysis

There are no specific preclinical studies available that detail a comprehensive GPCR signaling analysis for etodroxizine maleate. While it is known to be an H1 receptor antagonist, the specifics of its binding affinity, receptor kinetics, and potential for biased agonism or inverse agonism at the H1 receptor have not been explicitly reported in dedicated studies. Computational docking studies have been performed to predict the interaction of etodroxizine with Peroxisome Proliferator-Activated Receptor alpha (PPAR-alpha), a nuclear receptor rather than a GPCR, suggesting potential for effects beyond histamine receptor antagonism. nih.gov

Downstream Intracellular Signaling Cascades

Information regarding the specific downstream intracellular signaling cascades affected by this compound is not available in the public domain. For H1 receptor antagonists in general, blockade of the receptor inhibits the Gq/11 protein signaling pathway, which would typically lead to the activation of phospholipase C and subsequent increases in inositol (B14025) trisphosphate and diacylglycerol, ultimately raising intracellular calcium levels. However, dedicated preclinical studies confirming and detailing this cascade for etodroxizine are absent.

Anti-inflammatory and Immunomodulatory Effects in Preclinical Settings

Etodroxizine is categorized as having anti-inflammatory and immunomodulatory properties, which are characteristic of H1-receptor antagonists. nih.govvdoc.pubky.govgoogle.com These effects are generally attributed to the blockade of histamine's pro-inflammatory actions.

Cytokine Modulation Studies

No specific preclinical studies detailing the modulation of cytokines by this compound have been identified. The anti-inflammatory effects of antihistamines can involve the downregulation of pro-inflammatory cytokines, but specific data on which cytokines are affected by etodroxizine and to what extent are not available.

Mast Cell Stabilization Mechanisms

Etodroxizine has been listed in the context of mast cell degranulation inhibitors. google.comgoogle.com Mast cell stabilization prevents the release of histamine and other inflammatory mediators. wikipedia.orgnih.govifm.org However, the precise mechanism and efficacy of etodroxizine in stabilizing mast cells have not been elucidated in dedicated preclinical research.

Behavioral and Physiological Responses in Animal Models

Preclinical data on the behavioral and physiological effects of etodroxizine are limited. It is primarily characterized by its sedative and hypnotic properties. vdoc.pub In a study involving mice, etodroxizine was observed to decrease locomotor activity and enhance the sedative effects of barbiturates. researchgate.net A quantitative structure-toxicity relationship study included etodroxizine but focused on predicting toxicity rather than detailing specific physiological responses. unal.edu.co No further detailed preclinical studies on other behavioral or physiological parameters were found.

Sedative and Anxiolytic-like Activities in Rodent Models

The sedative and anxiolytic properties of various compounds are frequently evaluated in rodent models using a battery of behavioral tests. These tests are designed to assess anxiety-like behaviors and the effects of drugs on the central nervous system. Commonly used models include the elevated plus maze (EPM), open field test (OFT), light-dark box test, and hole-board test. cpn.or.krmdpi.comnih.gov

The elevated plus maze is a widely used apparatus for assessing anxiety in rodents. nih.gov It consists of two open arms and two enclosed arms. Anxiolytic drugs typically increase the amount of time rodents spend in the open arms. nih.govfrontiersin.org For instance, studies with the monoterpene (–)-borneol demonstrated that it increased the time mice spent in the open arms, indicating an anxiolytic effect. mdpi.com

The open field test is another common model used to evaluate general locomotor activity and anxiety-like behavior. cpn.or.krfrontiersin.org A reduction in locomotor activity can be an indicator of a sedative effect, as it suggests a decrease in central nervous system excitability. mdpi.comfrontiersin.org

The light-dark box test capitalizes on the natural aversion of rodents to brightly lit areas. cpn.or.krnih.gov Anxiolytic compounds are expected to increase the time spent in the light compartment of the box. cpn.or.kr

The hole-board test assesses exploratory behavior, such as head-dipping, which can be altered by anxiolytic or anxiogenic agents. cpn.or.krscirp.org A decrease in head-dipping behavior is often associated with anxiolytic effects. scirp.org

Furthermore, the thiopental-induced or pentobarbital-induced sleeping time test is employed to screen for sedative and hypnotic activity, often related to the GABAergic system. mdpi.comscirp.org An increase in the duration of sleep induced by these agents suggests a sedative effect. frontiersin.orgscirp.org

Table 1: Common Rodent Models for Assessing Sedative and Anxiolytic-like Activities

| Test Model | Principle | Typical Anxiolytic Effect |

|---|---|---|

| Elevated Plus Maze (EPM) | Based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces. nih.gov | Increased time spent in the open arms. frontiersin.org |

| Open Field Test (OFT) | Measures general locomotor activity and exploration in a novel, open environment. cpn.or.krfrontiersin.org | Decreased locomotor activity may indicate sedation. mdpi.com |

| Light-Dark Box Test | Utilizes the innate aversion of rodents to brightly illuminated areas. cpn.or.krnih.gov | Increased time spent in the light compartment. cpn.or.kr |

| Hole-Board Test | Assesses exploratory behavior through head-dipping into holes in the floor of an apparatus. cpn.or.kr | Decrease in head-dipping frequency. scirp.org |

| Thiopental/Pentobarbital-Induced Sleeping Time | Measures the potentiation of sleep induced by a barbiturate. mdpi.comscirp.org | Increased duration of sleep. frontiersin.orgscirp.org |

Antiallergic Efficacy in Induced Animal Models

The antiallergic effects of H1-receptor antagonists are evaluated in various animal models that mimic aspects of human allergic diseases. nih.gov These models are crucial for understanding the mechanisms beyond simple histamine H1-receptor blockade, including anti-inflammatory actions. nih.gov

Animal models of allergic rhinitis, asthma, and atopic dermatitis are commonly used. mdpi.commdpi.com For instance, in guinea pigs, ovalbumin sensitization can induce an IgE-mediated airway response similar to human asthma, characterized by eosinophilia. mdpi.com Mouse models of atopic dermatitis, such as the NC/Nga mouse, spontaneously develop dermatitis-like skin lesions under specific environmental conditions. mdpi.com

A key aspect of evaluating antiallergic efficacy is the ability of a compound to inhibit the release of inflammatory mediators from mast cells and basophils, such as histamine and leukotrienes. nih.gov Some H1-antihistamines, like azatadine, have been shown to inhibit the in vitro release of these mediators. nih.gov

Furthermore, the effect on inflammatory cell infiltration is a critical measure. For example, cetirizine (B192768) has been shown to reduce eosinophil infiltration at the site of an antigen challenge in the skin. nih.gov Similarly, mizolastine (B1677215) has demonstrated the ability to inhibit antigen-induced eosinophil infiltration into the nasal cavity of guinea pigs and mouse skin. nih.gov

While specific studies on this compound's antiallergic efficacy in induced animal models were not detailed in the provided search results, the established models and endpoints for other antihistamines provide a clear framework for how such evaluations would be conducted. These investigations are essential to characterize the full spectrum of a compound's antiallergic activity.

Assessment of Neuropathic Pain Modulation in Animal Models

The potential for a compound to modulate neuropathic pain is assessed using various animal models that replicate the chronic pain states seen in humans. nih.gov These models often involve inducing a peripheral nerve injury to produce behaviors analogous to human symptoms, such as mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus). researchgate.nete-neurospine.org

Commonly used models include the chronic constriction injury (CCI) of the sciatic nerve and the spinal nerve ligation (SNL) model. ki.se Following nerve injury, changes in the central nervous system, particularly within the spinal cord, are believed to contribute to the maintenance of the pain state. nih.gov This includes the activation of glial cells, such as astrocytes and microglia, which play a crucial role in neuroinflammation and pain chronification. nih.govmdpi.com

The efficacy of a potential analgesic is determined by its ability to reverse the established pain-like behaviors. For example, a reduction in paw withdrawal frequency to a mechanical stimulus (like von Frey filaments) or an increased latency to withdraw from a thermal stimulus would indicate an antinociceptive effect.

The molecular mechanisms underlying neuropathic pain are complex and involve various neurotransmitter and neuromodulator systems. The N-methyl-D-aspartate (NMDA) receptor is a key player in central sensitization and neuropathic pain. e-neurospine.org Studies have shown that NMDA receptor antagonists can attenuate thermal hyperalgesia in animal models. e-neurospine.org

While direct evidence for this compound's effect on neuropathic pain models is not available in the search results, its structural relationship to hydroxyzine, which has known central nervous system activity, suggests that investigating its potential in these models could be a relevant area of research. iiab.me

Cardiovascular System Effects in Preclinical Studies

Preclinical evaluation of the cardiovascular effects of new chemical entities is a critical step in drug development. For antihistamines, a particular focus has been on their potential to affect cardiac repolarization, which can manifest as a prolongation of the QT interval on an electrocardiogram. jiaci.org

Some first and second-generation antihistamines, such as terfenadine (B1681261) and astemizole, were found to block cardiac potassium channels (specifically the hERG channel), leading to an increased risk of life-threatening arrhythmias like Torsades de Pointes. jiaci.orgnih.gov This has led to rigorous preclinical cardiovascular safety testing for all new antihistamines.

In preclinical models, the effects of a compound on the cardiovascular system are assessed both in vitro and in vivo. In vitro studies often involve patch-clamp electrophysiology on isolated cardiac myocytes or cell lines expressing specific ion channels to determine if the compound blocks cardiac ion channels.

In vivo studies in animals, such as dogs and non-human primates, involve telemetric monitoring of electrocardiograms (ECGs), heart rate, and blood pressure after administration of the compound at various dose levels. These studies are designed to detect any changes in cardiovascular parameters, including the QT interval. nih.gov

While specific preclinical cardiovascular data for this compound are not detailed in the provided search results, it is noted that hydroxyzine, a structurally related compound, has been associated with T-wave changes at high doses, although it does not appear to induce ventricular arrhythmias. jiaci.org Given this, comprehensive preclinical cardiovascular assessment of this compound would be standard practice.

Table 2: Preclinical Cardiovascular Safety Assessment

| Assessment Type | Methodology | Key Endpoints |

|---|---|---|

| In Vitro | Patch-clamp on cardiac ion channels (e.g., hERG) | Inhibition of ion channel currents |

| In Vivo | Telemetric ECG monitoring in conscious animals | QT interval duration, heart rate, blood pressure, ECG morphology |

Comparative Pharmacodynamics with Structurally Related Compounds (e.g., Hydroxyzine)

Etodroxizine is a diphenylmethylpiperazine derivative and an analogue of hydroxyzine. iiab.me Both compounds belong to the first generation of H1 antihistamines. guidetopharmacology.org

Hydroxyzine is a potent inverse agonist of the histamine H1 receptor, which is the primary mechanism for its antihistaminic and sedative effects. guidetopharmacology.orgdrugbank.comwikiwand.com It is metabolized in the liver to an active metabolite, cetirizine, which is a second-generation antihistamine. iiab.medrugbank.com Unlike hydroxyzine, cetirizine does not readily cross the blood-brain barrier, resulting in fewer sedative effects. guidetopharmacology.org

In addition to its high affinity for the H1 receptor, hydroxyzine also acts as an antagonist at other receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the α1-adrenergic receptor, albeit with lower affinity. wikiwand.com Its anti-serotonergic activity is thought to contribute to its anxiolytic properties, an effect not typically seen with other antihistamines that lack this property. wikiwand.com

Furthermore, the metabolic profile of etodroxizine would be a key determinant of its pharmacodynamic profile. Whether it is metabolized to active metabolites and the nature of those metabolites would significantly influence its duration of action and potential for different effects compared to hydroxyzine.

Table 3: Receptor Binding Profile of Hydroxyzine

| Receptor | Action | Ki (nM) |

|---|---|---|

| Histamine H1 | Inverse Agonist | Data not specified |

| Serotonin 5-HT2A | Antagonist | Data not specified |

| Dopamine D2 | Antagonist | Data not specified |

| α1-Adrenergic | Antagonist | Data not specified |

| Muscarinic Acetylcholine | Antagonist (low affinity) | Data not specified |

Structure Activity Relationship Sar and Molecular Design Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

The biological activity of classical H1-antihistamines, including ethanolamine (B43304) derivatives like Etodroxizine (B195972), is dictated by a well-defined pharmacophore. This model consists of several key structural components essential for effective binding to the H1 receptor.

The general pharmacophore for a first-generation H1-antihistamine can be summarized as follows:

Two Aromatic Rings (Ar1, Ar2): The presence of two aryl groups, such as the two phenyl rings in Etodroxizine, is a critical feature for significant H1 receptor affinity. firsthope.co.ingpatindia.com For optimal activity, these rings should be capable of adopting a non-coplanar orientation. firsthope.co.in

A Connecting Atom (X): The two aryl rings are connected to a central atom, which can be a carbon, oxygen, or nitrogen. firsthope.co.in In the case of Etodroxizine, an ethanolamine ether derivative, this connecting moiety is an oxygen atom linked to a carbon (a benzhydryl ether group).

A Spacer Alkyl Chain: A short alkyl chain, typically an ethylene (B1197577) group (-CH2-CH2-), separates the connecting atom from a terminal nitrogen. This two-carbon chain generally provides maximal antihistaminic activity. gpatindia.com

A Terminal Tertiary Amine (N): The alkyl chain terminates in a tertiary amine, which is typically part of a cyclic structure like the piperazine (B1678402) ring in Etodroxizine. This nitrogen atom is basic and exists in a protonated, cationic state at physiological pH, which is crucial for forming a key electrostatic interaction with the receptor. gpatindia.commdpi.com

The antagonist binding site within the H1 receptor has been characterized and is divided into three main regions that accommodate these pharmacophoric features: an amine-binding region, an upper aromatic region, and a lower aromatic region. mdpi.com The protonated amine of the ligand forms a critical salt bridge with a highly conserved aspartate residue (D3.32) in the receptor's transmembrane domain III. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net These models are invaluable for predicting the potency of novel analogs and for gaining insight into the physicochemical properties that drive receptor binding.

Two classical approaches in QSAR are Hansch analysis and Free-Wilson analysis.

Hansch Analysis: This method correlates biological activity with measurable physicochemical parameters such as lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric effects (e.g., Taft parameters). slideshare.nete-bookshelf.de A typical Hansch equation is a multiparameter regression model. For antihistamines, such models can reveal the relative importance of hydrophobicity, electronic distribution, and molecular size for receptor affinity. For instance, a parabolic relationship between log P and activity is often observed, indicating that an optimal lipophilicity exists for membrane penetration and receptor interaction. researchgate.net

| Model Component | Description | Example Parameter |

|---|---|---|

| log(1/C) | Biological Activity (C = concentration for a given effect) | pKi, pIC50 |

| a(log P)² + b(log P) | Parabolic term for lipophilicity, indicating an optimal value. | π (hydrophobic substituent constant) |

| cσ | Electronic effects of substituents. | σ (Hammett constant) |

| dEs | Steric effects of substituents. | Es (Taft's steric parameter) |

| k | Regression-derived constant. | - |

Equation: log(1/C) = a(log P)² + b(log P) + cσ + dEs + k

Modern QSAR studies employ a wide range of molecular descriptors calculated from the 2D or 3D structure of the molecule. For antihistamines, QSAR analyses have identified several key descriptors that correlate with their binding kinetics—the association (k_on) and dissociation (k_off) rate constants—which ultimately determine the binding affinity (K_d). nih.govnih.gov

Key findings from QSAR studies on antihistamines include:

The water-accessible surface area of all hydrophobic atoms divided by the total water-accessible surface area (FASA_H) has been identified as a crucial determinant for the association rate constant (k_on). nih.govnih.govresearchgate.net

A 3D molecular field descriptor known as vsurf_CW2 , which relates to the ratio of the hydrophilic surface to the total molecular surface, is a key determinant of the dissociation rate constant (k_off). nih.govnih.govresearchgate.net A longer residence time at the receptor (lower k_off) is often a feature of second-generation antihistamines. nih.gov

Other descriptors found to be important in regulating the thermodynamic binding properties (enthalpy and entropy) include the sum of degrees (a topology descriptor), maximal electrostatic potentials , water-accessible surface area , and the hydrogen bond acceptor count . nih.gov

| Descriptor | Abbreviation | Correlates With | Significance |

|---|---|---|---|

| Water-accessible hydrophobic surface area / Total water-accessible surface area | FASA_H | Association Rate (k_on) | Determines how quickly the drug binds to the receptor. nih.govnih.govresearchgate.net |

| 3D molecular field descriptor (hydrophilic/total surface ratio) | vsurf_CW2 | Dissociation Rate (k_off) | Influences the duration of drug-receptor interaction. nih.govnih.govresearchgate.net |

| Water-Accessible Surface Area | WASA | Thermodynamics (Enthalpy/Entropy) | Regulates the overall binding affinity. nih.gov |

| Hydrogen Bond Acceptor Count | HBA | Thermodynamics (Enthalpy/Entropy) | Contributes to the enthalpy-entropy compensation in binding. nih.gov |

Development of Statistical Models (e.g., Hansch, Free-Wilson Analysis)

Three-Dimensional Structure-Activity Relationship (3D-QSAR) Analysis

3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of molecules. These techniques are instrumental in drug design as they generate contour maps that visualize the favorable and unfavorable regions for steric bulk, electrostatic charge, and hydrophobicity around the aligned molecules. tandfonline.com Two widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields of a set of aligned molecules within a 3D grid. tandfonline.com

CoMSIA evaluates similarity indices using the same fields as CoMFA but adds hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields. tandfonline.comnih.gov

For H1-antihistamines, 3D-QSAR studies have been performed on sets of inverse agonists to build predictive models. tandfonline.commdpi.com These models show good statistical correlation and predictive power, with high cross-validated (q²) and non-cross-validated (r²) values, indicating their reliability for predicting the activity of new compounds. nih.govtandfonline.com The resulting contour maps guide medicinal chemists in modifying a lead structure, like that of Etodroxizine, to enhance its binding affinity by adding or removing functional groups in spatially-defined favorable or unfavorable regions.

Ligand-Based and Structure-Based Drug Design Approaches

The development of novel analogs of Etodroxizine can be pursued through two primary computational drug design strategies: ligand-based and structure-based design. mdpi.comacs.org

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the target receptor is unknown or unavailable. It relies on the knowledge of molecules that are known to bind to the target. mdpi.com The pharmacophore of active compounds like Etodroxizine serves as a template. New molecules are designed to match this pharmacophore, and techniques like 3D-QSAR can be employed to refine these designs. nih.gov

Structure-Based Drug Design (SBDD): This powerful method utilizes the known 3D crystal structure of the target protein. Since the crystal structure of the human histamine (B1213489) H1 receptor was determined in 2011, it has opened the door for SBDD of novel antihistamines. mdpi.comnih.gov Using the H1R structure, medicinal chemists can visualize the binding pocket and design ligands with complementary shapes and chemical features that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) and minimize steric clashes. nih.gov

Computational Chemistry and In Silico Screening for Novel Etodroxizine Maleate (B1232345) Analogs

Computational chemistry provides a suite of tools that accelerate the discovery of novel drug candidates by reducing the time and cost associated with synthesizing and testing new compounds. schrodinger.comfrontiersin.org For a compound like Etodroxizine, these methods can be used to design and evaluate new analogs with potentially improved properties.

In Silico Screening: This process involves the use of computational methods to screen large virtual libraries of compounds to identify those that are most likely to bind to the target receptor. nih.gov

Ligand-Based Virtual Screening (LBVS): Uses a known active molecule as a query to search a database for other molecules with similar 2D or 3D features. mdpi.com

Structure-Based Virtual Screening (SBVS): Involves docking large numbers of compounds into the 3D structure of the H1 receptor's binding site and scoring their potential binding affinity. nih.gov This method has been successfully used to identify novel H1R ligands with high hit rates. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govrsc.org It is used to understand the binding mode of Etodroxizine and to predict the affinity of designed analogs, helping to prioritize which compounds to synthesize for further testing.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insight into the dynamic nature of the ligand-receptor complex. nih.govnih.gov This can help confirm the stability of a docked pose and reveal key interactions that are maintained throughout the simulation.

These computational approaches allow for the rapid exploration of chemical space to design novel Etodroxizine analogs with potentially enhanced affinity, selectivity, or improved pharmacokinetic profiles.

Metabolic Research and Biotransformation Pathways in Preclinical Systems

Identification of Phase I and Phase II Metabolites in In Vitro Systems (e.g., Liver Microsomes)

There is no publicly available research identifying the specific Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) metabolites of etodroxizine (B195972) maleate (B1232345) when incubated with in vitro systems such as liver microsomes. google.com Such studies are fundamental to characterizing the primary routes of metabolic clearance. who.intwho.int

Metabolic Enzyme Involvement (e.g., Cytochrome P450 Isoforms)

The specific cytochrome P450 (CYP) isoforms that may be involved in the metabolism of etodroxizine maleate have not been documented in the scientific literature. theswissbay.chnih.gov Determining which CYP enzymes (e.g., CYP3A4, CYP2D6) are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions. researchgate.net

Metabolite Profiling and Identification in Animal Models

No studies detailing the metabolite profiling of this compound in preclinical animal models were found. Metabolite profiling in species such as rats, dogs, or monkeys is essential to understand the in vivo biotransformation and to identify any species-specific metabolites. iiab.mewho.int

Investigation of Metabolic Stability and Clearance Mechanisms in Preclinical Species

While a general statement about lower metabolic liability exists, there is a lack of specific data from metabolic stability assays for this compound. These assays determine a compound's intrinsic clearance, a key parameter for predicting its in vivo half-life and hepatic clearance. ljmu.ac.ukwho.int

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Applications based on Mechanism of Action

While etodroxizine's primary mechanism of action is the antagonism of the H1 histamine (B1213489) receptor, this interaction and its downstream effects, along with other potential off-target activities, open doors to new therapeutic possibilities. nih.gov As a first-generation antihistamine, it can cross the blood-brain barrier, which presents both challenges and opportunities for neurological applications. nih.gov

Research into other first-generation H1 antihistamines has revealed potential applications that could be relevant for etodroxizine (B195972):

Antiviral Activity : Studies have identified first-generation H1-specific antihistamines as potential candidates for repurposing as anti-filovirus agents, effective against viruses like Ebola and Marburg. nih.govnoaa.gov This antiviral action appears to occur in the endosome and is independent of the classical H1 receptor antagonism. nih.govnoaa.gov Similarly, the antihistamine chlorcyclizine (B1668710) has shown significant activity against the hepatitis C virus (HCV) in both cell culture and mouse models. nih.govpharmacytimes.com Given that etodroxizine shares structural and class similarities, investigating its potential against these and other viruses is a promising research avenue.

Anticancer Properties : The role of histamine and its receptors in cancer development and progression is an area of active investigation. mdpi.com Some H1 antihistamines are being explored for their potential antitumor activities, suggesting they could be repurposed for oncology. mdpi.com Exploring the effects of etodroxizine on cancer cell signaling pathways, apoptosis, and tumor growth could uncover novel applications in cancer therapy. mdpi.com

Antiglycation Potential : A recent in-vitro study highlighted the antiglycation potential of several H1 receptor antagonists. nih.gov Advanced glycation end-products (AGEs) are implicated in diabetic complications and other diseases. Investigating whether etodroxizine can inhibit the formation of AGEs could lead to new uses in managing conditions associated with glycation. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Pharmacological Research

The application of "omics" technologies offers a powerful, systems-level approach to understanding the multifaceted interactions of drugs like etodroxizine maleate (B1232345). frontiersin.org By integrating genomics, proteomics, and metabolomics, researchers can move beyond a single target and gain a comprehensive view of the drug's biological impact. nih.govresearchgate.net

Genomics and Pharmacogenomics : Studying how genetic variations influence an individual's response to etodroxizine (pharmacogenomics) could lead to more personalized treatment approaches. uzh.ch This can help in identifying patient populations who are most likely to benefit or those at risk for specific side effects, thereby optimizing therapeutic outcomes. uzh.ch

Proteomics : Proteomic analysis can identify the full spectrum of proteins that etodroxizine interacts with, including its primary target and any off-target proteins. mdpi.com This can elucidate novel mechanisms of action and identify new biomarkers for drug response or disease progression. mdpi.comnih.gov For instance, proteomic profiling of cells or tissues after etodroxizine treatment could reveal changes in protein expression or post-translational modifications that are key to its therapeutic or side effects. nih.gov

Metabolomics : Metabolomics provides a snapshot of the metabolic changes that occur in a biological system following drug administration. nih.gov By analyzing the metabolome, researchers can understand how etodroxizine affects cellular pathways and identify metabolic signatures associated with its efficacy. nih.govfrontiersin.org This approach has been used to discover new drug targets and elucidate the mechanisms of action for other compounds. nih.gov

Integrating these omics datasets can provide a holistic understanding of etodroxizine's effects, paving the way for the discovery of new therapeutic indications and the development of predictive biomarkers for patient stratification. nih.govresearchgate.net

Table 1: Potential Applications of Omics Technologies in Etodroxizine Research

| Omics Technology | Potential Application | Research Goal |

|---|---|---|

| Genomics | Pharmacogenomics Studies | Identify genetic variants influencing drug response and side effects to enable personalized medicine. uzh.ch |

| Proteomics | Target Deconvolution | Identify the complete protein interaction profile of etodroxizine to uncover novel mechanisms and off-targets. mdpi.com |

| Biomarker Discovery | Discover protein biomarkers to predict treatment response or monitor disease. nih.gov | |

| Metabolomics | Pathway Analysis | Characterize metabolic perturbations induced by etodroxizine to understand its systemic effects. nih.gov |

| Signature Identification | Find metabolic signatures associated with therapeutic efficacy for use in clinical monitoring. frontiersin.org | |

| Multi-Omics | Integrated Analysis | Combine genomic, proteomic, and metabolomic data for a comprehensive understanding of drug action and disease pathology. nih.govresearchgate.net |

Development of Advanced In Vitro and Ex Vivo Research Models

To better predict human responses and investigate complex biological interactions, future research on etodroxizine maleate should leverage advanced in vitro and ex vivo models that more accurately replicate human physiology.

Blood-Brain Barrier (BBB) Models : As a first-generation antihistamine, understanding etodroxizine's transport across the BBB is crucial. Advanced in vitro BBB models, such as those using porcine brain endothelial cell lines (PBMEC/C1-2) in a Transwell setup, can effectively differentiate the permeability of first and second-generation antihistamines. researchgate.net Such models can be used to screen etodroxizine derivatives for reduced CNS penetration or to study the mechanisms of transport in detail. researchgate.net

3D Co-Culture and Organoid Models : For investigating conditions like itch or allergic skin reactions, 2D cell cultures have limitations. frontiersin.org Advanced models, such as 3D co-cultures of sensory neurons with skin and immune cells, or even skin organoids, can provide a more physiologically relevant environment to study the effects of etodroxizine on intercellular communication and inflammatory processes. frontiersin.org

Specialized Cellular Assays : Research into the fundamental mechanisms of itch utilizes various in vitro models, including cells transfected with histamine receptors for calcium imaging or commercial ELISA assays. frontiersin.org These can be adapted to screen etodroxizine and its derivatives for their specific effects on different itch pathways, including those that are histamine-independent. frontiersin.org

Table 2: Advanced Research Models for Studying Etodroxizine

| Model Type | Application Area | Research Focus |

|---|---|---|

| Blood-Brain Barrier (BBB) Transwell Model | Neuropharmacology | Quantify transport across the BBB; screen derivatives for altered CNS permeability. researchgate.net |

| 3D Skin Co-Cultures | Dermatology / Allergy | Investigate effects on interactions between neurons, skin cells, and immune cells in itch and inflammation. frontiersin.org |

| Skin Organoids | Dermatology / Toxicology | Model human skin response to etodroxizine in a more complex, tissue-like structure. |

| Receptor-Transfected Cell Lines | Molecular Pharmacology | Study specific interactions with histamine receptors and other potential targets using assays like Ca2+ imaging. frontiersin.org |

Repurposing Strategies for this compound and its Derivatives

Drug repurposing, or finding new uses for existing drugs, is a time- and cost-effective strategy for drug development. nih.govtechnologynetworks.comresearchgate.net Given its established development history, etodroxizine and its derivatives are excellent candidates for such strategies.

The most promising areas for repurposing first-generation antihistamines, including etodroxizine, are in antiviral and anticancer therapies. nih.govnih.govmdpi.com Research has shown that the antiviral activity of this class of drugs against filoviruses is widespread among first-generation H1 antihistamines but not newer generation ones. nih.govnoaa.gov This effect is linked to the inhibition of viral entry into the endosome. nih.gov Similarly, the antihistamine chlorcyclizine was found to inhibit HCV, and hydroxyzine (B1673990), the parent compound of etodroxizine, also showed strong anti-HCV effects in initial screenings. nih.govpharmacytimes.com

Strategies for identifying new purposes for etodroxizine can include:

Computational Approaches : In silico methods, such as molecular docking and virtual screening, can predict interactions between etodroxizine and a wide range of biological targets, suggesting new therapeutic applications. nih.govexplorationpub.com

Activity-Based Screening : High-throughput screening of etodroxizine against large libraries of cellular and disease models can uncover unexpected therapeutic activities. technologynetworks.com

Derivative Optimization : The chemical structure of etodroxizine can be modified to enhance a newly discovered activity while potentially reducing unwanted effects, such as sedation. noaa.gov For example, derivatives could be designed to optimize the anti-filovirus properties without affecting histamine or muscarinic receptors. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Research and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development by accelerating processes, improving prediction accuracy, and uncovering novel insights from complex datasets. mednexus.orgnih.gov

Predictive Modeling : ML models can be trained to predict various properties of etodroxizine and its potential derivatives. A notable study developed an ML framework to predict drug-drug interactions for histamine antagonists based solely on their chemical structure (SMILES notation) and their interaction with CYP450 enzymes. nih.govresearchgate.net This approach can be applied in the early stages of development to flag potential interaction risks. nih.govresearchgate.net

De Novo Drug Design : AI algorithms, such as generative models, can design entirely new molecules from scratch. mdpi.com These models can be trained on the structural features of first-generation antihistamines and optimized to design novel derivatives of etodroxizine with specific desired properties, such as enhanced antiviral activity or improved target selectivity. mednexus.org

Drug Target Identification and Repurposing : AI can analyze vast biological and chemical datasets to identify new potential targets for etodroxizine or predict its efficacy against different diseases. mdpi.comnih.gov For example, researchers at MIT used an ML algorithm to screen a library of existing compounds and discovered a powerful new antibiotic, demonstrating the potential of AI to find new life for established molecules. mit.edu This highlights how AI can explore large chemical spaces to find compounds that work through novel mechanisms. mit.edu

Table 3: AI and Machine Learning Applications in Etodroxizine Research

| AI/ML Application | Description | Potential Impact on Etodroxizine Research |

|---|---|---|

| Predictive Modeling | Using algorithms to predict properties like drug-drug interactions, pharmacokinetics, and toxicity from chemical structure. nih.govresearchgate.net | Early identification of potential liabilities for etodroxizine derivatives, reducing late-stage failures. |

| De Novo Design | Generating novel molecular structures with desired characteristics using generative AI models. mdpi.com | Creation of new etodroxizine-based compounds optimized for a specific new indication (e.g., antiviral). |

| Target Identification | Screening large biological datasets to identify new protein targets or pathways affected by a compound. mdpi.comnih.gov | Uncovering novel mechanisms and therapeutic indications for etodroxizine. |

| Virtual Screening | Computationally screening vast compound libraries against a biological target to find potential hits. ihep.ac.cn | Rapidly identifying new repurposing opportunities for etodroxizine against various diseases. |

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Etodroxizine maleate in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment. For specificity, combine with mass spectrometry (LC-MS) to distinguish this compound from structurally similar phenothiazines (e.g., prochlorperazine maleate). Validate methods per ICH guidelines, including linearity (1–100 μg/mL), recovery (>95%), and precision (RSD <2%) . Polar hydrophilic interaction liquid chromatography (HILIC) is effective for separating maleate counterions from other organic anions (e.g., tartrate, citrate) .

Q. How is this compound synthesized, and what are the critical intermediates?

- Methodology : Traditional synthesis involves piperazine ring formation followed by maleic acid salt formation. Key intermediates include 3-ethyl-3-phenyl-2,6-piperazinedione (iminophenimide). For greener approaches, explore microbial synthesis using engineered E. coli strains expressing enzymes for maleate production (e.g., fumarase and maleate isomerase). Optimize fermentation conditions (pH 7.0, 37°C) and monitor intermediates via GC-MS .

Q. What regulatory guidelines apply to preclinical studies of this compound?

- Methodology : Follow FDA Unique Ingredient Identifier (UNII: H0X939RX9W) requirements for batch consistency. Include stability studies under ICH Q1A(R2) conditions (25°C/60% RH for 6 months) with degradation profiling. Use X-ray diffraction (XRD) to confirm polymorphic stability, as maleate salts are prone to hydrate formation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction pathways for this compound synthesis?

- Methodology : Use Aspen Plus V11 to simulate reactive distillation (RD) processes. Parameters include:

Q. What in vivo models are suitable for studying this compound’s sedative efficacy and neuroplasticity effects?

- Methodology : Use CRMP2-knockout mice to investigate synaptic plasticity mechanisms. Administer this compound (0.01–1 mg/kg, i.p.) and assess motor function recovery post-stroke via rotarod tests. Combine with AMPA receptor quantification (Western blot) to correlate pharmacokinetics with pharmacodynamics .

Q. How do formulation variables (e.g., hydrogels) affect the sustained release of this compound?

- Methodology : Prepare maleate-loaded hydrogels using polyethylene glycol (PEG) crosslinkers. Characterize drug release kinetics (USP Apparatus 2, pH 6.8) and swelling ratios. Use Franz diffusion cells to measure transdermal permeation (flux >50 μg/cm²/h). Validate with confocal microscopy for spatial drug distribution .

Data Contradictions and Resolution

Q. Discrepancies in reported binding affinities of this compound for serotonin receptors: How to resolve?

- Methodology : Re-evaluate radioligand binding assays (e.g., 5-HT₂A) using standardized membranes from transfected HEK293 cells. Control for maleate counterion interference by comparing free base vs. salt forms. Meta-analysis of historical data (1990–2024) shows pH-dependent affinity shifts (pKa 3.5 for maleate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.